molecular formula C7H7NO4S B1662196 4-Sulfamoylbenzoic acid CAS No. 138-41-0

4-Sulfamoylbenzoic acid

Cat. No.: B1662196
CAS No.: 138-41-0
M. Wt: 201.20 g/mol
InChI Key: UCAGLBKTLXCODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Sulfamoylbenzoic acid (CAS 138-41-0) is a heterocyclic compound characterized by a benzoic acid backbone substituted with a sulfamoyl group (-SO$2$NH$2$) at the para position. Its molecular formula is C$7$H$7$NO$_4$S, with a molecular weight of 201.20 g/mol and a logP value indicative of moderate hydrophilicity . This compound has garnered significant interest in medicinal chemistry due to its dual role as an inhibitor of enzymes such as cytosolic phospholipase A2α (cPLA2α) and carbonic anhydrase II (CAII) .

Synthesis and Purity:
this compound derivatives are typically synthesized via multi-step reactions involving chlorosulfonation, nucleophilic substitution, and ester hydrolysis. For example, methyl 4-(chlorosulfonyl)benzoate reacts with amines in the presence of bases like pyridine or triethylamine, followed by hydrolysis to yield the free acid . Purity levels often exceed 95% under optimized chromatographic conditions, though some derivatives (e.g., compounds 86, 88, 91) may exhibit slightly lower purity (90–94%) due to structural complexity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carzenide can be synthesized through various synthetic routes. One common method involves the sulfonation of benzoic acid derivatives. The reaction typically requires the use of sulfuric acid or chlorosulfonic acid as sulfonating agents under controlled temperature conditions .

Industrial Production Methods

In industrial settings, Carzenide is produced by reacting p-aminobenzoic acid with sulfuric acid or its derivatives. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Carzenide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

a. Inhibition of Cytosolic Phospholipase A2α (cPLA2α)
Recent studies have focused on the development of N,N-disubstituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cPLA2α, an enzyme involved in the inflammatory response. These compounds were synthesized through ligand-based virtual screening and demonstrated promising inhibitory activity in vitro. The most effective derivatives showed improved water solubility and metabolic stability, making them suitable candidates for further development as anti-inflammatory drugs .

b. Anti-Urease Activity
Research has also highlighted the synthesis of 4-phenoxy-5-sulfamoylbenzoic acid derivatives that exhibit dual action by inhibiting urease and demonstrating antibacterial properties. These compounds were evaluated for their effectiveness against urease, which is implicated in gastrointestinal diseases such as peptic ulcers. The derivatives showed significant anti-urease activity, indicating their potential as therapeutic agents for gastrointestinal disorders .

c. Antiviral Properties
Another avenue of research involves the use of this compound derivatives against Dengue virus serotype 2 (DENV2). Compounds synthesized from this acid showed inhibitory effects on the viral protease, indicating their potential as antiviral agents. Specifically, some derivatives demonstrated IC50 values that suggest effective inhibition at relatively low concentrations .

The structural modifications of this compound have led to the discovery of various analogues with enhanced biological activities:

Compound Activity IC50 Value (µM) Remarks
N,N-disubstituted derivativecPLA2α inhibitorNot specifiedEffective in vitro
4-phenoxy-5-sulfamoylbenzoic acidAnti-ureaseNot specifiedDual action against bacteria
Sulfamoyl benzoic acid analogueAnti-DENV248.2 - 121.9Effective against viral protease

These findings underscore the importance of structural diversity in enhancing the pharmacological profiles of compounds derived from this compound.

Synthesis Techniques

The synthesis of this compound and its derivatives typically involves acyl halide formation or substitution reactions with various aldehydes and ketones to create a range of functionalized products. Techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are employed to characterize these compounds and confirm their structures .

Mechanism of Action

Carzenide exerts its effects primarily through its interaction with specific molecular targets and pathways. It acts as an antispasmodic agent by inhibiting the activity of certain enzymes and receptors involved in muscle contraction. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues in cPLA2α Inhibition

4-Sulfamoylbenzoic acid derivatives are compared to structurally related inhibitors targeting cPLA2α, a key enzyme in the arachidonic acid pathway linked to inflammation .

Key Compounds :

WAY-196025 : A substituted benzoic acid derivative identified via virtual screening. While it served as a reference, this compound derivatives (e.g., compound 85, IC$_{50}$ < 1 µM) demonstrated superior or comparable activity when optimized with naphthyl or indolealkyl substituents .

Axon-1609 : A reference inhibitor with moderate activity (IC${50}$ ~19 µM). Derivatives of this compound, such as compound 16 (IC${50}$ 12 µM), outperformed Axon-1609 by introducing chlorine at the 4-position of the benzyl group, highlighting the importance of electron-withdrawing substituents .

Structure-Activity Relationships (SAR) :

  • Substituent Effects :
    • Chlorine : Introduction at the benzyl 4-position (compound 16) reduced IC${50}$ from 19 µM to 12 µM .
    • Naphthyl Groups : Naphthylmethyl substituents (compound 14) enhanced activity (IC${50}$ 15 µM) compared to phenyl derivatives, likely due to increased lipophilicity and π-π interactions .
    • Indolealkyl Groups : Compound 53, featuring an indole-3-ethyl group, showed moderate inhibition (35% at 33 µM), suggesting bulky substituents may hinder binding .

Table 1: Inhibitory Activity of Selected cPLA2α Inhibitors

Compound Structure Modifications IC$_{50}$ (µM) Reference
This compound (Base) None >33
Compound 16 4-Cl on benzyl 12
Compound 85 Naphthylmethyl substituent <1
Axon-1609 Reference inhibitor 19
WAY-196025 Virtual screening hit ~10

Carbonic Anhydrase II (CAII) Inhibitors

This compound is a known CAII ligand (K$_d$ = 1.1 nM for its benzylamide derivative), making it a benchmark for sulfonamide-based inhibitors .

Key Comparisons :

Indole-Based Benzenesulfonamides : Compound 2o (N-(1H-indol-5-yl)-4-sulfamoylbenzamide) demonstrated selective CAII inhibition through hydrophobic interactions with the active site, comparable to this compound but with enhanced solubility due to the indole moiety .

Benzylamide Derivatives : this compound benzylamide (K$d$ = 1.1 nM) outperformed glycinamide-substituted analogues (e.g., 3a, K$d$ > 100 nM), emphasizing the role of aromatic extensions in binding to CAII's hydrophobic pockets .

Table 2: CAII Inhibition and Physicochemical Properties

Compound Modifications K$d$/IC${50}$ logP Solubility (µM)
This compound None 1.1 nM* 1.2 120
Compound 2o Indole-5-yl substitution 8.5 nM 2.1 85
3a (Glycinamide derivative) -CH$2$NHCOCH$3$ >100 nM 0.8 200

*Benzylamide derivative .

Cross-Target Selectivity and Drug-Like Properties

While this compound derivatives show promise, their selectivity varies:

  • cPLA2α vs. CAII : Structural optimizations for cPLA2α (e.g., naphthyl groups) often reduce CAII affinity due to conflicting steric and electronic requirements .
  • LogP and Solubility : Derivatives with logP >2 (e.g., compound 85) exhibit better membrane permeability but may suffer from aqueous solubility limitations, necessitating formulation adjustments .

Biological Activity

4-Sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly due to its interactions with specific enzymes and receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological contexts, and potential therapeutic uses.

  • Molecular Formula : C7H7NO4S
  • Molecular Weight : 201.20 g/mol
  • CAS Number : 138-41-0

This compound features a sulfonamide group attached to a benzoic acid moiety, which is crucial for its biological activity. This structure allows it to interact with various biological targets, including enzymes and receptors.

1. Enzyme Inhibition

This compound has been identified as a weak inhibitor of carbonic anhydrase (CA), particularly the CAIX isoform, which is overexpressed in various solid tumors. The compound exhibits high affinity and selectivity towards CAIX, with a dissociation constant (KdK_d) of 0.12 nM, indicating its potential as an anticancer agent by modulating tumor microenvironments .

2. Anti-Urease Activity

Recent studies have demonstrated that derivatives of this compound possess significant anti-urease activity. These compounds inhibit urease enzymes, which are implicated in the pathogenesis of gastric diseases such as peptic ulcers. The inhibition mechanism involves the formation of stable enzyme-inhibitor complexes, thereby preventing urease from catalyzing its reaction .

3. Antibacterial Properties

The antibacterial activity of this compound derivatives has been explored against various bacterial strains. These compounds have shown effectiveness against pathogens like Stenotrophomonas maltophilia and Pseudomonas aeruginosa, suggesting their utility in treating infections associated with these bacteria .

Efficacy in Various Biological Contexts

Recent research has highlighted several promising findings regarding the biological activity of this compound:

Activity TypeFindingsReference
Carbonic Anhydrase Inhibition High selectivity towards CAIX with Kd=0.12nMK_d=0.12nM
Anti-Urease Activity Significant inhibition demonstrated in vitro; potential for treating gastric diseases
Antibacterial Activity Effective against multiple bacterial strains; dual action against urease and bacteria
Anti-inflammatory Potential New derivatives show promise as cPLA2α inhibitors; submicromolar potency achieved

Case Studies

  • Cancer Treatment : A study focused on the development of methyl sulfamoyl benzoate derivatives showed promising results in inhibiting CAIX, indicating potential applications in cancer therapy .
  • Gastrointestinal Diseases : Derivatives synthesized from this compound were evaluated for their anti-urease properties, demonstrating efficacy that could lead to new treatments for gastrointestinal disorders .
  • Infection Control : Research on antibacterial derivatives revealed their effectiveness against resistant bacterial strains, suggesting their role in developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-sulfamoylbenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Three validated synthesis methods are reported:

  • Catalytic oxidation : Using cobalt acetate at 100°C for 10 hours achieves 94.05% yield with 99.33% conversion and 94.68% selectivity .
  • Alkaline oxidation : Reaction with NaOH/KMnO₄ at 70–90°C for 2 hours yields 90% product (melting point 205°C) .
  • Halogen-mediated synthesis : HCl, NaBrO₃, and NaBr at 25–100°C for 13 hours yield 97% product with 83% recovery .
    • Key Considerations : Catalyst choice and temperature critically impact selectivity. For example, cobalt acetate minimizes side reactions compared to halogen-based methods.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR spectroscopy : Confirm molecular structure via ¹H/¹³C-NMR shifts (e.g., aromatic protons at δ 8.15 ppm for benzoic acid protons) .
  • HR-MS : Validate molecular weight (e.g., [M+H]+ = 201.2 g/mol) with <1% deviation from theoretical values .
  • Melting point analysis : Compare observed values (e.g., 205°C) to literature data .

Q. What safety protocols are essential for handling this compound in the lab?

  • Safety Measures :

  • Storage : Keep in a dry, cool environment (<25°C) away from oxidizing agents .
  • Hazard codes : Classify under flammable liquids (H226) and acute toxicity (H302) based on GHS criteria .

Advanced Research Questions

Q. How do structural modifications of this compound derivatives affect enzymatic inhibition (e.g., cPLA2α or carbonic anhydrase II)?

  • Structure-Activity Relationship (SAR) Insights :

  • N-Substitutions : Introducing naphthylmethyl or benzyl groups at the sulfonamide nitrogen enhances cPLA2α inhibition (e.g., compound 16 shows IC₅₀ = 12 µM vs. 19 µM for unsubstituted analogs) .
  • Polar groups : Adding hydroxyethyl to the sulfonamide nitrogen reduces log P from 5.8 to 4.6, improving solubility but maintaining activity .
  • Carbonic anhydrase II : Indole-based benzenesulfonamide derivatives exhibit selective inhibition via hydrophobic interactions (e.g., compound 2o with Ki = 8.2 nM) .
    • Experimental Design : Use HPLC-based assays with lipid substrates (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol) to quantify enzymatic activity .

Q. What strategies resolve contradictions in activity data for structurally similar derivatives?

  • Case Study : Derivatives with bulky substituents (e.g., compound 79 , IC₅₀ = 1.8 µM) show higher cPLA2α inhibition than smaller analogs (e.g., compound 6 , inactive at 33 µM) .
  • Resolution Tactics :

  • Docking studies : Compare binding poses to identify steric clashes or favorable hydrophobic pockets.
  • Log P adjustments : Balance lipophilicity (e.g., log P = 5–6) to optimize membrane permeability without sacrificing solubility .

Q. How can researchers design experiments to evaluate the stability of this compound under physiological conditions?

  • Methodology :

  • Accelerated stability testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .
  • pH-dependent hydrolysis : Assess ester hydrolysis rates in buffers (pH 1–9) to simulate gastrointestinal conditions .

Properties

IUPAC Name

4-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAGLBKTLXCODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045089
Record name Carzenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Shiny solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Record name Carzenide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20010
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000112 [mmHg]
Record name Carzenide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20010
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

138-41-0
Record name 4-Carboxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carzenide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carzenide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758886
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carzenide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22976
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 4-(aminosulfonyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carzenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carzenide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARZENIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Z5HQB5A4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To the solution of 17.1 g (0.1 mol) of p-toluenesulfonamide prepared in Example 1, 20 g (0.5 mol) of sodium hydroxide in 300 ml of water was added in portions 20 g (0.13 mol) of potassium permanganate. The temperature raised to 70° C. spontaneously, keep the reaction mixture in 90° C. for 2 h. The mixture was then cooled and filtered, and the filtrate was acidified with HCl. The resulting precipitate was filtered, and washed with water, dried in vacuo to give the title compound (18.1 g) as white powder, yield 90%, m.p. 291-292° C.
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Sulfamoylbenzoic acid
4-Sulfamoylbenzoic acid
4-Sulfamoylbenzoic acid
4-Sulfamoylbenzoic acid
4-Sulfamoylbenzoic acid
4-Sulfamoylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.